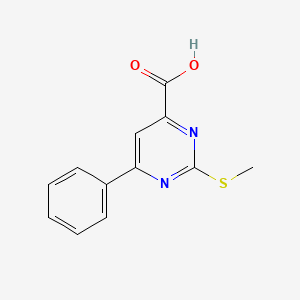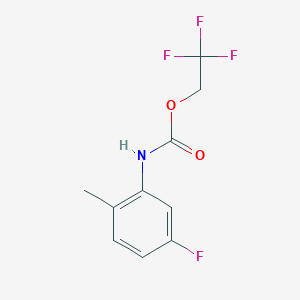![molecular formula C17H19N3O2 B1452966 6-[4-(Piperidin-1-ylcarbonyl)phenoxy]pyridin-3-amine CAS No. 1242926-65-3](/img/structure/B1452966.png)
6-[4-(Piperidin-1-ylcarbonyl)phenoxy]pyridin-3-amine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 6-[4-(Piperidin-1-ylcarbonyl)phenoxy]pyridin-3-amine consists of a pyridine ring attached to a phenyl ring through an ether linkage. The phenyl ring is further attached to a piperidine ring through a carbonyl group.Chemical Reactions Analysis
While specific chemical reactions involving 6-[4-(Piperidin-1-ylcarbonyl)phenoxy]pyridin-3-amine are not detailed in the literature, it is known that pyridine derivatives can be converted into their 5-hydroxy derivatives using whole cells of Burkholderia sp. MAK1 .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Piperidine derivatives have been identified as potential anticancer agents. The presence of functional groups such as halogen, carboxyl, nitro, or methyl on the piperidine ring can increase cytotoxicity against cancer cells. Research suggests that modifications to the piperidine nucleus can lead to compounds with enhanced ability to inhibit cancer cell growth and metastasis .
Antimicrobial and Antifungal Properties
The piperidine core is instrumental in the development of new antimicrobial and antifungal agents. Its derivatives have shown effectiveness in combating a variety of microbial and fungal pathogens, which is crucial given the rising concern over antibiotic resistance .
Antiviral and Antimalarial Effects
Compounds with a piperidine structure have been explored for their antiviral and antimalarial capabilities. These derivatives can interfere with the life cycle of viruses and parasites, offering a promising avenue for the treatment of diseases like malaria .
Analgesic and Anti-inflammatory Uses
The analgesic and anti-inflammatory potential of piperidine derivatives is well-documented. They can modulate pain perception and inflammatory responses, making them valuable for the development of new pain relievers and anti-inflammatory medications .
Neuroprotective and Anti-Alzheimer’s Disease
Piperidine-based compounds are being investigated for their neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer’s. They may offer mechanisms to protect neuronal health and improve cognitive function .
Antihypertensive and Cardiovascular Applications
The modification of piperidine derivatives can lead to the development of antihypertensive drugs. These compounds can affect cardiovascular function and are being studied for their potential to treat high blood pressure and related conditions .
Antipsychotic and Antidepressant Effects
Research into piperidine derivatives has also extended into the realm of mental health, where they show promise as antipsychotic and antidepressant agents. Their interaction with neurotransmitter systems could be key to treating various psychiatric disorders .
Anticoagulant Properties
Lastly, the piperidine nucleus has been utilized in the creation of anticoagulant drugs. These compounds can prevent blood clot formation, which is essential in the management of thrombotic disorders .
Eigenschaften
IUPAC Name |
[4-(5-aminopyridin-2-yl)oxyphenyl]-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c18-14-6-9-16(19-12-14)22-15-7-4-13(5-8-15)17(21)20-10-2-1-3-11-20/h4-9,12H,1-3,10-11,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOSVZRQXUIDCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)OC3=NC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(Piperidin-1-ylcarbonyl)phenoxy]pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



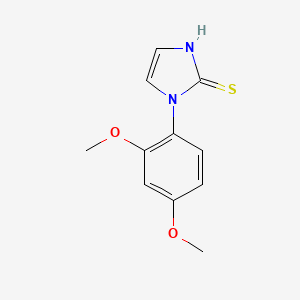

![5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452886.png)
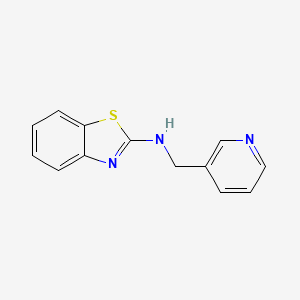
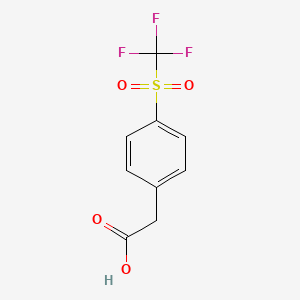
![5-[2-(Morpholin-4-yl)ethyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1452891.png)
![[2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1452893.png)
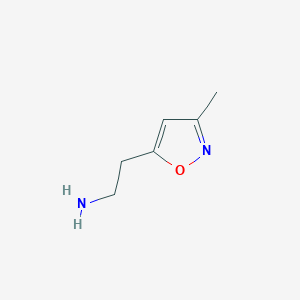
![3-chloro-N-[4-(methylsulfanyl)phenyl]-1-propanesulfonamide](/img/structure/B1452897.png)
![[5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]methanol](/img/structure/B1452898.png)
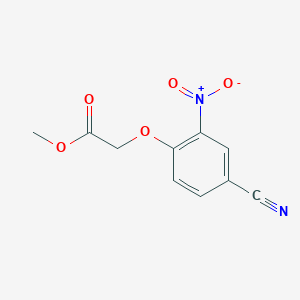
![4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1452902.png)
